N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-12-9-16(28-23-12)19(25)24(11-13-5-4-8-21-10-13)20-22-17-14(26-2)6-7-15(27-3)18(17)29-20/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAVIQSZQOYODI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that benzothiazole derivatives, which this compound is a part of, have been found to inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dihydropteroate synthase, and tyrosine kinase. These enzymes play crucial roles in various biological processes, including DNA replication, protein synthesis, and metabolic pathways.
Mode of Action
Thiazole derivatives, which this compound is a part of, are known to interact with their targets and cause changes in their function. For example, they can inhibit enzyme activity, leading to disruption of the biochemical pathways that the enzymes are involved in.
Biochemical Pathways
The compound, being a benzothiazole derivative, is likely to affect multiple biochemical pathways due to its potential to inhibit various enzymes. The inhibition of these enzymes can disrupt the normal functioning of these pathways, leading to various downstream effects. For instance, the inhibition of dihydroorotase can disrupt pyrimidine synthesis, while the inhibition of DNA gyrase can interfere with DNA replication.
Pharmacokinetics
Thiazole, a component of this compound, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. These properties could potentially influence the bioavailability of the compound.
Result of Action
Benzothiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These effects are likely the result of the compound’s interaction with its targets and the subsequent disruption of various biochemical pathways.
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological properties of this compound, drawing on diverse sources and research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 372.44 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Benzothiazole Ring : Synthesized from 2-aminothiophenol and suitable aldehydes or ketones.
- Introduction of Methoxy Groups : Achieved through methylation reactions.
- Coupling with Pyridinylmethyl Group : This final step involves nucleophilic substitution reactions.
The complexity of the synthesis can affect yield and purity, necessitating optimization in industrial settings.
Biological Activity
The biological activity of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide has been explored in various studies:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in several cancer cell lines. For instance, studies have demonstrated that it effectively targets specific signaling pathways involved in tumor growth and metastasis .
The mechanism by which this compound exerts its effects includes:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer metabolism.
- DNA Interaction : The compound can bind to DNA, affecting replication and transcription processes.
- Modulation of Signaling Pathways : It influences pathways related to cell survival and apoptosis .
Case Studies
- Study on MCF-7 Breast Cancer Cells : In vitro studies showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM. The study highlighted its potential as a therapeutic agent against breast cancer .
- In Vivo Studies on Xenograft Models : Animal models treated with the compound exhibited reduced tumor size compared to control groups, suggesting effective systemic absorption and targeted action against cancer cells .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in PubChem ()
Key comparisons include:
Implications :
- The additional 3-methyl group on the benzothiazole in may enhance lipophilicity compared to the user’s compound.
Substituent-Driven Bioactivity
- Methoxy Groups : The 4,7-dimethoxy substitution on benzothiazole is associated with enhanced metabolic stability and membrane permeability in related compounds .
- Pyridine vs. Pyrazole : The pyridin-3-ylmethyl group in the user’s compound may offer improved solubility over the 1,3-dimethyl group in due to the pyridine’s basic nitrogen.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Core Benzothiazole Formation : Condensation of 4,7-dimethoxy-2-aminobenzothiazole with a suitably functionalized isoxazole precursor under reflux in dichloromethane or DMF, using coupling agents like EDCI/HOBt ().
N-Alkylation : Introduction of the pyridin-3-ylmethyl group via nucleophilic substitution or reductive amination, often requiring anhydrous conditions and catalysts like KCO ().
Carboxamide Coupling : Final amide bond formation using HATU or DCC as activators, monitored by TLC and purified via column chromatography ( ).
Critical Parameters : Solvent polarity, temperature control (e.g., 0–5°C for sensitive steps), and use of drying agents (e.g., molecular sieves) to prevent hydrolysis ().
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : H/C NMR to verify substitution patterns on benzothiazole, isoxazole, and pyridine moieties ( ).
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N ±0.3% deviation) ( ).
- Mass Spectrometry : High-resolution MS (ESI-TOF) to confirm molecular weight (e.g., [M+H] at m/z 502.04 for related analogs) ( ).
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved for this compound?
- Methodological Answer :
Metabolic Stability Assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation ( ).
Solubility Optimization : Test co-solvents (e.g., PEG-400) or prodrug strategies to improve bioavailability ().
Target Engagement Studies : Employ SPR or ITC to validate binding affinity discrepancies (e.g., off-target effects in vivo) ().
Case Example : Analogous compounds showed improved activity after replacing the pyridin-3-ylmethyl group with a furan-2-ylmethyl moiety, enhancing solubility ().
Q. What strategies are effective for optimizing reaction yields in the final carboxamide coupling step?
- Methodological Answer :
- Activation Reagents : Compare HATU (yields ~75–85%) vs. DCC (yields ~60–70%) under identical conditions ().
- Ultrasound Assistance : Reduces reaction time from 12 h to 2 h and increases yield by 15% ().
- Solvent Screening : DMF outperforms THF in preventing intermediate precipitation ().
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Methodological Answer :
Benzothiazole Modifications : Methoxy groups at positions 4 and 7 are critical for target binding (IC < 1 µM); removal reduces activity 10-fold ( ).
Isoxazole Substitutions : Methyl at C3 improves metabolic stability vs. bulkier groups (e.g., phenyl reduces solubility) ().
Pyridine Alternatives : Replace pyridin-3-ylmethyl with thiazol-2-ylmethyl to enhance logP ().
Data-Driven Example : A thiadiazole analog (N-[5-(3-chlorobenzyl)-thiazol-2-yl]-4-methyl-acrylamide) showed 2× higher antimicrobial activity ().
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values across different assays?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability ( ).
- Buffer Conditions : Test pH dependence (e.g., phosphate vs. HEPES buffers alter protonation states of pyridine) ().
- Cell Line Validation : Compare activity in HEK293 vs. HeLa cells to rule out cell-specific uptake differences ().
Experimental Design Considerations
Q. What in silico tools are recommended for predicting off-target interactions?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide to screen against kinase or GPCR libraries ( ).
- Pharmacophore Modeling : Identify critical H-bond acceptors (e.g., isoxazole oxygen) and hydrophobic regions (benzothiazole) ().
- ADMET Prediction : SwissADME for bioavailability radar, admetSAR for toxicity ( ).
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
